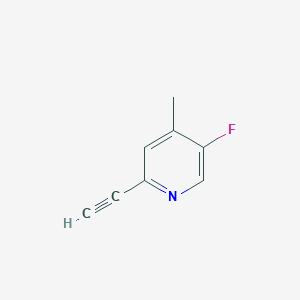
2-Ethynyl-5-fluoro-4-methylpyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Ethynyl-5-fluoro-4-methylpyridine is a fluorinated pyridine derivative Pyridine derivatives are known for their diverse applications in pharmaceuticals, agrochemicals, and materials science due to their unique chemical properties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: One common method is the nucleophilic substitution reaction, where a fluorine atom is introduced into the pyridine ring using reagents like Selectfluor® . The ethynyl group can be introduced through a Sonogashira coupling reaction, which involves the reaction of a halogenated pyridine with an acetylene derivative in the presence of a palladium catalyst .
Industrial Production Methods: Industrial production of 2-Ethynyl-5-fluoro-4-methylpyridine may involve optimized synthetic routes to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Analyse Chemischer Reaktionen
Types of Reactions: 2-Ethynyl-5-fluoro-4-methylpyridine undergoes various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form carbonyl compounds.
Reduction: The pyridine ring can be reduced to form piperidine derivatives.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products:
Oxidation: Formation of carbonyl compounds.
Reduction: Formation of piperidine derivatives.
Substitution: Formation of substituted pyridine derivatives.
Wissenschaftliche Forschungsanwendungen
2-Ethynyl-5-fluoro-4-methylpyridine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as a radiolabeled compound for imaging studies.
Medicine: Explored for its potential as a pharmaceutical intermediate in drug development.
Industry: Utilized in the production of advanced materials with unique properties.
Wirkmechanismus
The mechanism of action of 2-Ethynyl-5-fluoro-4-methylpyridine involves its interaction with specific molecular targets. The fluorine atom’s electron-withdrawing effect can influence the compound’s reactivity and binding affinity to biological targets. The ethynyl group can participate in π-π interactions and hydrogen bonding, enhancing the compound’s overall activity .
Vergleich Mit ähnlichen Verbindungen
- 2-Ethynyl-5-fluoro-3-methylpyridine
- 2-Fluoro-3-iodo-5-methylpyridine
- 2-Ethynyl-5-methylpyridine
- 2-Bromo-3-fluoro-6-methylpyridine
Comparison: 2-Ethynyl-5-fluoro-4-methylpyridine is unique due to the specific positioning of the ethynyl and fluorine groups on the pyridine ring. This unique arrangement imparts distinct chemical and biological properties compared to its analogs. For instance, the presence of the fluorine atom at the 5-position can significantly alter the compound’s reactivity and stability compared to other fluorinated pyridines .
Eigenschaften
Molekularformel |
C8H6FN |
|---|---|
Molekulargewicht |
135.14 g/mol |
IUPAC-Name |
2-ethynyl-5-fluoro-4-methylpyridine |
InChI |
InChI=1S/C8H6FN/c1-3-7-4-6(2)8(9)5-10-7/h1,4-5H,2H3 |
InChI-Schlüssel |
URCKJTBMHORRBS-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=NC=C1F)C#C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1,5-Dimethyl-3-oxabicyclo[3.1.0]hexane-2,4-dione](/img/structure/B12966076.png)

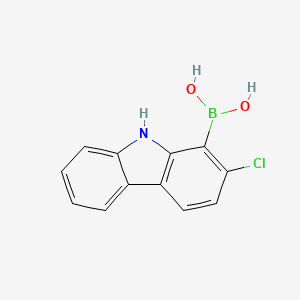

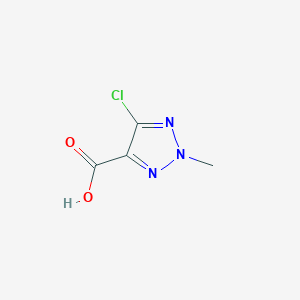


![2-Amino-7-(methoxycarbonyl)-[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid](/img/structure/B12966111.png)

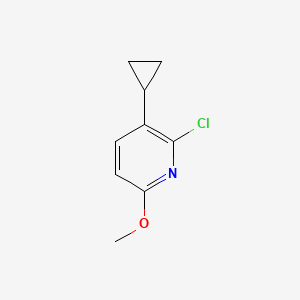
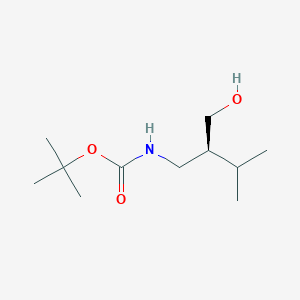
![2-Bromo-6,7-dichlorobenzo[d]thiazole](/img/structure/B12966139.png)


